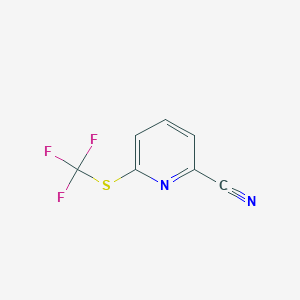
6-(Trifluoromethylthio)-2-pyridinecarbonitrile, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the trifluoromethylthio group onto the pyridine ring and subsequent nitrile formation. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Physical And Chemical Properties Analysis
Mécanisme D'action
The mechanism of action of TFMPCN, 97% is not fully understood. However, it is believed to interact with proteins and DNA to modulate their activity. Specifically, it is thought to bind to proteins and DNA in a non-covalent manner, which can alter the structure and function of these molecules. In addition, TFMPCN, 97% is thought to interact with metal ions, which can also affect the activity of proteins and DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFMPCN, 97% are not fully understood. However, it is thought to modulate the activity of enzymes and other proteins, as well as modulate gene expression. In addition, it is believed to interact with metal ions, which can also affect the activity of proteins and DNA.
Avantages Et Limitations Des Expériences En Laboratoire
TFMPCN, 97% has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable at room temperature. In addition, it has a low toxicity and is not a volatile compound. However, there are some limitations to its use in lab experiments. For example, it is not soluble in water, and it has a relatively low solubility in organic solvents.
Orientations Futures
There are several potential future directions for the use of TFMPCN, 97%. For example, it could be used in the development of new pharmaceuticals and agrochemicals. In addition, it could be used to study the regulation of enzyme activity and the modulation of gene expression. Finally, it could be used to develop new synthetic methods for the synthesis of organic compounds.
Méthodes De Synthèse
TFMPCN, 97% can be synthesized using a variety of methods. The most common method involves the reaction of trifluoromethanesulfonyl chloride and 2-pyridinecarbonitrile in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature, and the product is then purified by recrystallization. Other methods of synthesis have also been reported, such as the reaction of trifluoromethanesulfonyl chloride and 2-pyridinecarbonitrile in the presence of an acid catalyst.
Applications De Recherche Scientifique
TFMPCN, 97% has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as nitriles, amides, and carboxylic acids. It has also been used in the study of biochemical and physiological processes, such as the regulation of enzyme activity and the modulation of gene expression. In addition, TFMPCN, 97% has been used in the development of pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
6-(trifluoromethylsulfanyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-3-1-2-5(4-11)12-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDICFWJZFEVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)SC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97%](/img/structure/B6350569.png)


![2-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350579.png)

